molecular formula C20H19ClN2O4S B14878625 2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide

2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide

Cat. No.: B14878625
M. Wt: 418.9 g/mol
InChI Key: ZWRRYBRPVSDRMH-UHFFFAOYSA-N
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Description

2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the furan and tolyl groups in its structure suggests potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Sulfonamide: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is then acylated with furan-2-ylmethylamine and p-tolylamine in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide is unique due to the presence of both furan and tolyl groups, which can enhance its biological activity and chemical reactivity. The combination of these functional groups allows for a broader range of applications and potential therapeutic uses compared to simpler sulfonamides.

Properties

Molecular Formula

C20H19ClN2O4S

Molecular Weight

418.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H19ClN2O4S/c1-15-4-8-17(9-5-15)23(14-18-3-2-12-27-18)20(24)13-22-28(25,26)19-10-6-16(21)7-11-19/h2-12,22H,13-14H2,1H3

InChI Key

ZWRRYBRPVSDRMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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